molecular formula C20H13BrN2O B6044290 2-(4-bromophenyl)-4-phenyl-1(2H)-phthalazinone

2-(4-bromophenyl)-4-phenyl-1(2H)-phthalazinone

Cat. No. B6044290
M. Wt: 377.2 g/mol
InChI Key: QKCHIXVNLGVKSU-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4-phenyl-1(2H)-phthalazinone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BP-1 or 4-Benzoylphenyl 4-bromophenyl ketone and has a molecular formula of C20H13BrN2O.

Mechanism of Action

The mechanism of action of BP-1 is not fully understood. However, it is believed to act as a photo-initiator in some reactions. BP-1 absorbs light in the ultraviolet (UV) range and undergoes a photochemical reaction that generates free radicals. These free radicals can initiate various reactions such as polymerization and cross-linking.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BP-1. However, it has been found to be non-toxic and non-carcinogenic in various in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

BP-1 has several advantages for use in laboratory experiments. It is easy to synthesize, has good stability, and is readily available. BP-1 is also non-toxic and non-carcinogenic, making it a safe compound to handle. However, one limitation of BP-1 is its limited solubility in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for the study of BP-1. One area of research is the development of new synthetic routes for BP-1 that are more efficient and environmentally friendly. Another area of research is the exploration of BP-1's potential applications in the field of photopolymerization and photo-crosslinking. Additionally, BP-1's potential as a photo-initiator in biological systems is an area of interest for future research.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-4-phenyl-1(2H)-phthalazinone is typically achieved through a reaction between 4-bromobenzophenone and benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization.

Scientific Research Applications

BP-1 has been studied for its potential applications in various scientific fields such as organic synthesis, material science, and medicinal chemistry. It has been found to be an effective catalyst in organic reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction. BP-1 has also been used as a building block in the synthesis of various organic compounds.

properties

IUPAC Name

2-(4-bromophenyl)-4-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O/c21-15-10-12-16(13-11-15)23-20(24)18-9-5-4-8-17(18)19(22-23)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCHIXVNLGVKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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